2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0815397
InChI: InChI=1S/C18H18N4O2S/c1-11-7-8-13-14(9-11)25-17-16(13)18(24)22(21-20-17)10-15(23)19-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,23)
SMILES: CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide

CAS No.:

Cat. No.: VC0815397

Molecular Formula: C18H18N4O2S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide -

Specification

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
IUPAC Name 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-phenylacetamide
Standard InChI InChI=1S/C18H18N4O2S/c1-11-7-8-13-14(9-11)25-17-16(13)18(24)22(21-20-17)10-15(23)19-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,23)
Standard InChI Key ISPJWZDDYAJDLJ-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4
Canonical SMILES CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator